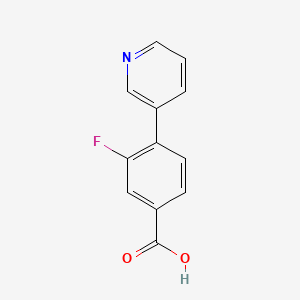

3-Fluoro-4-(pyridin-3-yl)benzoic acid

Description

Contextualization within Fluorinated Heterocyclic Carboxylic Acid Chemistry

Fluorinated heterocyclic carboxylic acids represent a critical class of compounds in drug discovery and development. The incorporation of fluorine atoms into a heterocyclic scaffold can profoundly influence a molecule's physicochemical and biological properties. google.com Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. google.com These modifications are often key to enhancing the efficacy and pharmacokinetic profile of a drug candidate. The presence of the carboxylic acid group provides a versatile handle for further chemical modifications, such as amide bond formation, which is a common strategy in the construction of a diverse library of potential drug molecules. google.com

Significance of Pyridine (B92270) and Benzoic Acid Scaffolds in Chemical Design

The pyridine and benzoic acid moieties are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs. openaccessjournals.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of proteins. nih.gov The nitrogen atom can also serve as a basic center, influencing the compound's solubility and pharmacokinetic properties.

Similarly, the benzoic acid scaffold provides a planar aromatic ring and a carboxylic acid functional group. This group is ionizable at physiological pH, which can impact a molecule's solubility, cell permeability, and binding to target proteins through ionic interactions and hydrogen bonds. The combination of these two scaffolds in a single molecule, as seen in 3-Fluoro-4-(pyridin-3-yl)benzoic acid, creates a bifunctional building block with a rich potential for creating novel molecular architectures with desirable pharmacological activities.

Overview of Academic Research Trajectories for this compound

The primary research trajectory for this compound is its application as a key intermediate in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). nih.govmdpi.comnih.gov IRAK-4 is a crucial enzyme in the signaling pathways of the innate immune system, and its dysregulation is implicated in various inflammatory diseases and certain types of cancer. nih.govnih.govnih.gov

The synthesis of this compound is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful reaction enables the formation of a carbon-carbon bond between the fluorinated benzoic acid derivative and a pyridine-containing boronic acid or its ester.

Once synthesized, this compound serves as a crucial building block. Its carboxylic acid group can be activated and coupled with various amine-containing fragments to generate a library of amide derivatives. This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize the properties of potential IRAK-4 inhibitors. For instance, this benzoic acid derivative can be coupled with complex amine partners to yield potent and selective IRAK-4 inhibitors, which are then evaluated for their therapeutic potential in treating conditions like rheumatoid arthritis and certain lymphomas. nih.govgoogleapis.com The fluorine atom at the 3-position of the benzoic acid ring is strategically placed to modulate the electronic properties and binding interactions of the final inhibitor with the IRAK-4 protein.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1214368-22-5 |

| Molecular Formula | C12H8FNO2 |

| Molecular Weight | 217.20 g/mol |

| MDL Number | MFCD15475471 |

Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO2 |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

3-fluoro-4-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) |

InChI Key |

XPLPFIZLMZCKNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-fluoro-4-(pyridin-3-yl)benzoic acid identifies the carbon-carbon bond between the benzoic acid and pyridine (B92270) rings as the most strategic disconnection point. This approach simplifies the target molecule into two readily accessible building blocks: a substituted halobenzoic acid derivative and a pyridinyl organometallic or boronic acid species.

The primary disconnection strategy is illustrated below:

Carbon-Carbon Bond Formation Strategies

The formation of the C-C bond between the fluorinated benzoic acid and the pyridine ring is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are the most extensively used for this purpose, although nickel-catalyzed methods also present viable alternatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Among the various cross-coupling reactions, the Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings are the most prominent methodologies applicable to the synthesis of this compound and its derivatives.

The Suzuki-Miyaura coupling is a widely favored method for the synthesis of this compound due to the operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a base. libretexts.org

A common approach involves the coupling of a 4-halo-3-fluorobenzoic acid derivative with 3-pyridylboronic acid.

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Methyl 4-bromo-3-fluorobenzoate | 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 4-Bromo-3-fluorobenzoic acid | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 90 | 92 |

| Methyl 3-fluoro-4-iodobenzoate | 3-Pyridylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 88 |

This table presents a compilation of typical reaction conditions and is for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction scale.

The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The Negishi coupling offers another powerful tool for the synthesis of this compound, utilizing organozinc reagents as the coupling partners. beilstein-journals.org This method is particularly useful when high reactivity and functional group tolerance are required. The reaction couples an organic halide with an organozinc compound, catalyzed by a palladium or nickel complex. beilstein-journals.org

A plausible synthetic route would involve the reaction of a 4-halo-3-fluorobenzoic acid derivative with a pyridin-3-ylzinc halide.

Table 2: Potential Negishi Coupling Parameters

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp. (°C) |

| Methyl 4-bromo-3-fluorobenzoate | Pyridin-3-ylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 |

| 4-Iodo-3-fluorobenzoic acid | Pyridin-3-ylzinc bromide | Ni(acac)₂ | dppe | DMF | 80 |

This table outlines potential reaction parameters for a Negishi coupling approach.

The organozinc reagent can be prepared in situ from the corresponding halopyridine. A key advantage of the Negishi coupling is the high reactivity of the organozinc species, which often allows for milder reaction conditions compared to other coupling methods.

While less commonly reported for the direct synthesis of this compound, the Stille and Sonogashira couplings represent viable alternative strategies.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.org For the synthesis of the target molecule, this could involve coupling a 4-halo-3-fluorobenzoic acid derivative with a pyridin-3-ylstannane. A significant drawback of the Stille reaction is the toxicity of the organotin reagents.

The Sonogashira coupling , on the other hand, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. rsc.org This reaction could be employed to first introduce an ethynyl (B1212043) group at the 4-position of the 3-fluorobenzoic acid, which would then be followed by a subsequent cyclization or addition reaction with a pyridine precursor to form the desired biaryl linkage. This multi-step approach is generally more complex than direct cross-coupling methods.

Research continues to explore more efficient and sustainable catalytic systems for biaryl synthesis. This includes the development of novel palladium and nickel catalysts with improved activity and stability, as well as the use of alternative coupling partners. For instance, methods involving the direct C-H activation of pyridine could potentially offer a more atom-economical route to this compound, although this approach is still under development for this specific target. Nickel-catalyzed cross-coupling reactions are also gaining attention as a more cost-effective alternative to palladium-based systems.

Direct Arylation and C-H Functionalization Routes

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most prevalent methods for constructing the biaryl bond in compounds like this compound, direct arylation via C-H functionalization represents a more atom-economical and increasingly explored alternative. This approach circumvents the need for pre-functionalized starting materials like boronic acids or organotin reagents.

In a typical C-H functionalization strategy for this target molecule, a suitable fluorinated benzoic acid derivative could be coupled directly with pyridine. The reaction would involve the activation of a C-H bond on one of the aromatic rings, followed by the formation of the C-C bond with the coupling partner. These reactions are often catalyzed by transition metals like palladium, rhodium, or copper. The development of new catalytic systems with high reactivity and selectivity is a continuous area of research. nih.gov For instance, a hypothetical direct arylation could involve the reaction of 3-fluorobenzoic acid with pyridine in the presence of a palladium catalyst and an appropriate oxidant. However, controlling the regioselectivity on both the benzoic acid and pyridine rings presents a significant challenge.

A related strategy involves the C-H functionalization of a disulfide intermediate, which can lead to the formation of complex heterocyclic systems through intramolecular cyclization. nih.gov While not a direct route to the target compound, this methodology highlights the potential of C-H activation in the synthesis of functionalized aromatic compounds.

Introduction of the Fluorine Atom: Selective Fluorination Methodologies

The incorporation of a fluorine atom into an aromatic ring can be achieved through either electrophilic or nucleophilic substitution reactions. The choice of method depends on the available starting materials and the electronic nature of the substrate.

Electrophilic fluorination involves the reaction of an electron-rich aromatic precursor with a source of "F+". Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. For the synthesis of this compound, an electrophilic fluorination could theoretically be performed on a 4-(pyridin-3-yl)benzoic acid precursor. However, the pyridine ring can be sensitive to oxidation under these conditions.

Mechanistic studies on electrophilic fluorination have shown that the process can proceed through a single electron transfer (SET) mechanism. nih.gov For example, palladium(IV)-fluoride complexes can act as electrophilic fluorinating agents, transferring a fluoride (B91410) ion to a nucleophilic substrate. nih.gov The development of such reagents is particularly relevant for the synthesis of 18F-labeled molecules for positron emission tomography (PET), where high efficiency and selectivity are crucial. nih.gov

Nucleophilic aromatic substitution (SNA) is a more common method for introducing fluorine into electron-deficient aromatic rings. This typically involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride ion source like potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org

A plausible nucleophilic fluorination route to a precursor of the target molecule could start from a substrate like 3-nitro-4-(pyridin-3-yl)benzoic acid or 3-chloro-4-(pyridin-3-yl)benzoic acid. The electron-withdrawing nature of the carboxylic acid and the pyridine ring would activate the aromatic system towards nucleophilic attack by fluoride. The use of aprotic polar solvents like DMSO or DMF is typical for these reactions to enhance the nucleophilicity of the fluoride source. acsgcipr.org

The Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is another classical method for introducing fluorine via a nucleophilic mechanism. acsgcipr.org This would involve diazotization of a 3-amino-4-(pyridin-3-yl)benzoic acid precursor. Additionally, direct radiofluorination of pyridine N-oxides has been shown to be a viable method for producing meta-fluorinated pyridines, which could be adapted for the synthesis of related structures. rsc.org

Carboxylic Acid Functional Group Installation and Transformation

The carboxylic acid group can be introduced at various stages of the synthesis. One common approach is to start with a precursor that already contains the carboxylate functionality, such as 3-fluoro-4-bromobenzoic acid. This precursor can then undergo a cross-coupling reaction to form the final product.

Alternatively, the carboxylic acid can be generated from other functional groups. For example, a methyl group can be oxidized to a carboxylic acid. The synthesis of 3-fluoro-4-methylbenzoic acid from 2-fluoro-4-bromotoluene illustrates a relevant transformation where a Grignard reaction with carbon dioxide is used to install the carboxylic acid. prepchem.com Another method involves the hydrolysis of a nitrile group or an ester.

Protecting Group Chemistry in the Synthesis of this compound Precursors

Protecting groups are often essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound, both the carboxylic acid and the pyridine nitrogen may require protection depending on the reaction conditions.

The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. This is a common strategy to prevent its interference in reactions like Grignard formation or those involving strong bases. The ester can be easily deprotected at the end of the synthesis by hydrolysis under acidic or basic conditions.

The pyridine nitrogen can be protected as an N-oxide. This not only protects the nitrogen from reacting but can also modify the reactivity of the pyridine ring, facilitating certain substitutions. For example, direct fluorination has been successfully performed on pyridine N-oxides. rsc.org The N-oxide can be removed later by reduction.

The choice of protecting groups must be carefully considered to ensure they are stable under the desired reaction conditions and can be removed selectively without affecting other parts of the molecule.

Multigram and Scalable Synthetic Procedures for this compound

The development of scalable synthetic routes is crucial for the industrial production of fine chemicals. For this compound, a scalable synthesis would likely rely on a robust and high-yielding cross-coupling reaction as the key step. The Suzuki-Miyaura coupling is well-suited for this purpose due to its tolerance of a wide range of functional groups and the commercial availability of many boronic acids and aryl halides. rsc.orgrsc.org

A potential scalable route would involve the coupling of 3-pyridylboronic acid with a suitable 4-substituted-3-fluorobenzoic acid derivative, such as 3-fluoro-4-bromobenzoic acid. The synthesis of 3-bromo-4-fluorobenzoic acid has been reported on a large scale. google.com The optimization of reaction conditions, including catalyst loading, base, solvent, and temperature, would be critical to maximize yield and throughput. rsc.orgresearchgate.net

Furthermore, for a process to be truly scalable, considerations such as the cost and availability of starting materials, the safety of the reactions, and the ease of purification of the final product are paramount. The use of water as a solvent in cross-coupling reactions is an attractive option for green and scalable chemistry. rsc.orgrsc.org

Chemical Reactivity and Derivatization of 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of a wide range of derivatives.

Esterification: 3-Fluoro-4-(pyridin-3-yl)benzoic acid can be converted to its corresponding esters through various esterification methods. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.comtcu.eduyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

For instance, the reaction with methanol (B129727) in the presence of concentrated sulfuric acid would yield methyl 3-fluoro-4-(pyridin-3-yl)benzoate.

Reaction: this compound + Methanol (in excess) + H₂SO₄ (catalyst) → Methyl 3-fluoro-4-(pyridin-3-yl)benzoate + Water

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | Methanol | Conc. H₂SO₄ | Methanol | Reflux | High | tcu.edu |

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common methods for amidation involve the use of coupling reagents. lookchemmall.comnih.govresearchgate.net

A variety of coupling reagents can be employed, such as thionyl chloride to first form the acid chloride (see section 3.1.2), or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. Another approach involves the use of titanium tetrachloride (TiCl₄) as a condensation agent. nih.gov

For example, the reaction with aniline (B41778) using a suitable coupling agent would produce N-phenyl-3-fluoro-4-(pyridin-3-yl)benzamide.

Table 2: Common Reagents for Amidation of Benzoic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Method | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Benzoic acid | Aniline | TiCl₄, Pyridine (B92270) | Dichloromethane | Reflux | nih.gov |

| 4-Nitrobenzoic acid | Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid ester, K₂CO₃ | THF | Room Temp | lookchemmall.com |

Acid Halides: The carboxylic acid can be readily converted into the more reactive acid halide, typically the acid chloride. This is a common strategy to facilitate subsequent reactions such as esterification and amidation. The most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.comprepchem.com Small amounts of a catalyst, such as pyridine or dimethylformamide (DMF), are often added to accelerate the reaction. google.com

The reaction of this compound with thionyl chloride would yield 3-fluoro-4-(pyridin-3-yl)benzoyl chloride.

Reaction: this compound + SOCl₂ → 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride + SO₂ + HCl

Anhydrides: While less common for this specific molecule in available literature, symmetric anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared, for example, by reacting the carboxylate salt with an acyl chloride.

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (3-fluoro-4-(pyridin-3-yl)phenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) being a common choice. Borane (BH₃) complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids.

Decarboxylation: The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids can be challenging. However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. acs.orgyoutube.com In the case of this compound, both the fluorine atom and the pyridine ring are electron-withdrawing, which may promote decarboxylation under certain conditions, such as high temperatures, sometimes in the presence of a copper catalyst. google.com For instance, the decarboxylation of 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid is facilitated by heating in N-methyl-2-pyrrolidone with a copper catalyst. google.com

Reactions on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they typically proceed at the 3- and 5-positions relative to the nitrogen atom, as the intermediates formed by attack at these positions are more stable. wikipedia.org In this compound, the pyridine ring is substituted at the 3-position of the benzoic acid. Electrophilic attack on this pyridine ring would likely occur at positions meta to the nitrogen, if forced under harsh conditions.

Standard electrophilic halogenation of pyridine itself requires severe conditions. wikipedia.org However, more recent methods have been developed for the selective halogenation of pyridines. nih.gov

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. In this compound, the fluorine atom is on the benzene (B151609) ring, not the pyridine ring.

However, considering the reactivity of the pyridine moiety itself, if a leaving group were present on the pyridine ring of a similar compound, nucleophilic attack would be favored. For example, in the synthesis of 3-fluoropyridine-4-carboxylic acid, a nucleophilic substitution of a halogen can be a key step. pipzine-chem.com In a related example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds via nucleophilic aromatic substitution to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This highlights that the position of substituents and the activation of the ring (e.g., as an N-oxide) are crucial for successful nucleophilic substitution.

N-Oxidation of Pyridine

The nitrogen atom of the pyridine ring in this compound can undergo N-oxidation to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. orgsyn.orgwikipedia.org Common reagents for this purpose include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgarkat-usa.org

The reaction involves the attack of the nucleophilic pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The presence of the electron-withdrawing benzoic acid and fluorobenzene (B45895) groups can influence the reactivity of the pyridine nitrogen. However, studies on various 3-substituted pyridines have shown that N-oxidation can proceed in high yields regardless of the electronic nature of the substituent. arkat-usa.org For instance, the oxidation of nicotinic acid (pyridine-3-carboxylic acid) results in an excellent yield of the corresponding N-oxide. arkat-usa.org

It has been observed that for 3-substituted pyridines, m-CPBA can provide higher yields compared to other oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide can serve as an intermediate for further functionalization, as the N-O bond activates the pyridine ring for both electrophilic and nucleophilic substitution at the 2- and 4-positions. wikipedia.org

| Oxidizing Agent | Typical Reaction Conditions | Outcome |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2), room temperature | High yield of the corresponding N-oxide. arkat-usa.org |

| Peracetic Acid | Controlled temperature | Effective for N-oxidation of pyridine. orgsyn.org |

| Hydrogen Peroxide/Acetic Acid | Heating | A classic method for pyridine N-oxidation. arkat-usa.org |

Metalation and Directed Functionalization of Pyridine

The pyridine ring in this compound can be functionalized through metalation, a process that involves deprotonation to form an organometallic intermediate, which can then react with various electrophiles. wikipedia.org Directed ortho metalation (DoM) is a powerful strategy where a directing group on the aromatic ring guides the deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.org

In the context of this compound, both the pyridine nitrogen and the carboxylic acid group can potentially act as directing groups. The pyridine nitrogen can direct metalation to the C-2 or C-4 positions. However, the carboxylic acid group is a stronger directing group and would likely dominate, directing metalation to the position ortho to it on the benzene ring. organic-chemistry.org

To achieve selective functionalization of the pyridine ring, the carboxylic acid group may need to be protected or transformed into a less effective directing group. Alternatively, specific reagents and reaction conditions can be chosen to favor metalation at the pyridine ring. For instance, the use of a strong, non-nucleophilic base in conjunction with a suitable metalating agent can facilitate deprotonation at the most acidic C-H bond on the pyridine ring. uwindsor.ca

| Metalation Strategy | Directing Group | Potential Site of Functionalization | Key Considerations |

| Directed ortho Metalation (DoM) | Carboxylic Acid | Position 5 on the fluorobenzene ring | The carboxylic acid is a strong directing group. organic-chemistry.org |

| Directed ortho Metalation (DoM) | Pyridine Nitrogen | Position 2 or 4 on the pyridine ring | May require protection of the carboxylic acid. |

Reactions on the Fluorobenzene Moiety

The fluorobenzene part of this compound is susceptible to various substitution reactions, allowing for further modification of the molecule.

Electrophilic Aromatic Substitution on Fluorobenzene

Electrophilic aromatic substitution (EAS) on the fluorobenzene ring of this compound is influenced by the directing effects of the existing substituents: the fluorine atom, the pyridine ring, and the carboxylic acid group. libretexts.org The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. libretexts.org The pyridin-3-yl group is generally considered a deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment.

Given these competing directing effects, the outcome of an EAS reaction can be complex, potentially leading to a mixture of products. The position of substitution will depend on the specific electrophile and reaction conditions used. lumenlearning.commakingmolecules.com In biphenyl (B1667301) systems, electrophilic attack generally prefers the ring that is more activated. youtube.com In this case, the fluorobenzene ring is likely to be the site of substitution. The fluorine atom will direct incoming electrophiles to the positions ortho and para to it (positions 2 and 5), while the carboxylic acid will direct to the position meta to it (position 5). The pyridine ring will also influence the regioselectivity.

Nucleophilic Aromatic Substitution on Fluorobenzene

The fluorine atom on the benzene ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNA_r) reaction. nih.govmasterorganicchemistry.com This reaction is generally facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. nih.gov In this compound, the carboxylic acid group and the pyridine ring are electron-withdrawing, which can activate the fluorine atom for nucleophilic displacement.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov A variety of nucleophiles can be used, including alkoxides, amines, and thiols, to introduce a range of functional groups in place of the fluorine atom. nih.govresearchgate.net

| Nucleophile | Potential Product |

| Alkoxide (e.g., NaOCH₃) | 3-Methoxy-4-(pyridin-3-yl)benzoic acid |

| Amine (e.g., NH₃) | 3-Amino-4-(pyridin-3-yl)benzoic acid |

| Thiol (e.g., NaSH) | 3-Mercapto-4-(pyridin-3-yl)benzoic acid |

Functionalization at Unsubstituted Positions

The unsubstituted positions on the fluorobenzene ring (positions 2, 5, and 6) can be functionalized through various methods, including directed metalation and C-H activation/functionalization reactions. As discussed in section 3.2.4, the carboxylic acid group can direct metalation to the ortho position (position 5).

Recent advances in transition metal-catalyzed C-H functionalization offer powerful tools for the selective introduction of substituents at specific C-H bonds. acs.orgnih.gov For instance, palladium-catalyzed reactions have been developed for the meta-selective C-H arylation of fluoroarenes. nih.gov Such methods could potentially be applied to functionalize the C-H bonds at positions 2, 5, and 6 of the fluorobenzene ring in this compound, providing access to a wide array of derivatives.

C-F Bond Activation and Transformation Reactions

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and transformation a significant challenge in organic synthesis. researchgate.net However, transition metal complexes have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. researchgate.netmdpi.com These reactions often involve oxidative addition of the C-F bond to a low-valent metal center. researchgate.net

In the case of this compound, the C-F bond could potentially be activated by a suitable transition metal catalyst, leading to its cleavage and the formation of a new bond. researchgate.net This could involve hydrodefluorination (replacement of F with H) or the introduction of other functional groups. The presence of the other functional groups on the molecule would need to be considered, as they could also interact with the metal catalyst. For example, C-H bond activation can sometimes compete with C-F bond activation. researchgate.netrsc.org

The development of catalytic methods for C-F bond transformation is an active area of research and could provide novel pathways for the derivatization of this compound. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions of this compound

The derivatization of this compound offers a rich field for synthetic exploration, governed by the distinct reactivity of its three key functional components: the carboxylic acid group, the fluorinated benzene ring, and the pyridine ring. The interplay of electronic and steric effects within this molecule dictates the chemo-, regio-, and stereoselectivity of its transformations.

Chemoselectivity

The primary sites for chemical reaction on this compound are the carboxylic acid functional group, the nitrogen atom of the pyridine ring, and the aromatic rings themselves. The specific reaction conditions employed will determine which of these sites is preferentially modified.

Reactions at the Carboxylic Acid: The carboxylic acid is generally the most reactive site for a variety of transformations, particularly under standard conditions for esterification or amidation. These reactions typically proceed without affecting the other functional groups. For instance, Fischer esterification, using an alcohol in the presence of a strong acid catalyst, will selectively form the corresponding ester. researchgate.netresearchgate.net Similarly, amide bond formation can be achieved through the use of coupling agents (e.g., DCC, EDC) or by conversion to an acyl chloride followed by reaction with an amine. rsc.org

Reactions on the Aromatic Rings: Reactions directly on the benzene or pyridine rings, such as nucleophilic or electrophilic aromatic substitution, generally require more forcing conditions compared to reactions at the carboxylic acid. The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution (SNAr), although this typically requires strong electron-withdrawing groups on the ring and potent nucleophiles. nih.govlibretexts.org Electrophilic aromatic substitution on either ring is challenging due to the presence of deactivating groups (the carboxylic acid and the pyridine ring).

Regioselectivity

The regioselectivity of derivatization is dictated by the directing effects of the substituents on both aromatic rings.

Benzene Ring: The benzene ring is substituted with a fluorine atom, a carboxylic acid group, and a pyridine ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid and the pyridyl group are meta-directors for electrophilic aromatic substitution. researchgate.net However, the combined deactivating effect of these groups makes electrophilic substitution on this ring highly unlikely. In the case of nucleophilic aromatic substitution, the reaction would occur at the carbon bearing the fluorine atom. The success of such a reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the carboxylic acid is meta and the pyridyl group is para to the fluorine, potentially influencing the ring's susceptibility to nucleophilic attack.

Pyridine Ring: The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic substitution. When such reactions do occur, substitution is favored at the 3- and 5-positions. For nucleophilic substitution on the pyridine ring, attack is favored at the 2-, 4-, and 6-positions. In the context of this compound, the existing substitution pattern would further influence the regioselectivity of any potential reactions on the pyridine ring.

Stereoselectivity

Stereoselectivity in the derivatization of this compound is primarily relevant when introducing new chiral centers. The parent molecule itself is achiral. If a derivatization reaction introduces a new stereocenter, for example, by using a chiral reagent or catalyst, a mixture of stereoisomers (enantiomers or diastereomers) could be formed. The control of stereoselectivity in such cases would depend on the specific reaction mechanism and the nature of the chiral influence. For instance, the reduction of a ketone derivative to a secondary alcohol using a chiral reducing agent would aim to produce one enantiomer in excess. Without the introduction of a chiral element in the reaction, any new stereocenter would be formed as a racemic mixture.

The following tables provide illustrative examples of the types of selective derivatizations that can be anticipated for this compound, based on general chemical principles.

Table 1: Chemoselective Reactions at the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type | Selectivity |

| Esterification | Alcohol, Acid Catalyst | Ester | High chemoselectivity for the carboxylic acid. |

| Amide Formation | Amine, Coupling Agent | Amide | High chemoselectivity for the carboxylic acid. |

Table 2: Potential Regioselective Reactions on the Aromatic Rings

| Reaction Type | Reagents | Potential Product | Expected Regioselectivity |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | Methoxy-substituted derivative | Substitution at the fluorine-bearing carbon. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Bromo-substituted derivative | Substitution is highly disfavored. If forced, the position would be influenced by the directing groups. |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the initial and fundamental structural information for 3-Fluoro-4-(pyridin-3-yl)benzoic acid.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons on the benzoic acid and pyridine (B92270) rings, as well as a signal for the carboxylic acid proton. The protons on the pyridine ring typically appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons on the benzoic acid ring will be influenced by both the electron-withdrawing carboxylic acid group and the fluorine atom, leading to characteristic splitting patterns and chemical shifts. The carboxylic acid proton itself will likely appear as a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range), the carbons of the two aromatic rings, and any substituent carbons. The carbon atoms directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the fluorine and nitrogen atoms and the mesomeric effects of the substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Coupling to adjacent protons (nJHF) can provide further structural insights.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 (Aromatic), >10 (Carboxylic Acid) | Distinct multiplets for aromatic protons, broad singlet for COOH. |

| ¹³C | 110 - 175 | Carbonyl carbon signal, C-F coupling, distinct aromatic signals. |

| ¹⁹F | Varies depending on standard | A single resonance with potential coupling to protons. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. chemicalbook.combldpharm.comchemicalbook.comossila.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal the connectivity between adjacent protons on both the benzoic acid and pyridine rings, allowing for the assignment of protons within each spin system. bldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This powerful technique allows for the direct assignment of the carbon signal for each protonated carbon in the molecule by correlating the known proton chemical shifts with their corresponding carbon shifts. chemicalbook.combldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between protons on the two different aromatic rings, providing information about the dihedral angle between them. chemicalbook.com

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. A key conformational feature of interest is the dihedral angle between the planes of the benzoic acid and pyridine rings. This angle is influenced by steric hindrance and electronic effects between the two rings. In similar biaryl systems, a non-planar arrangement is often observed to minimize steric clash. researchgate.net The geometry of the carboxylic acid group and its orientation relative to the benzene (B151609) ring would also be accurately determined.

The solid-state structure is stabilized by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the crystal packing:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded dimers via the carboxylic acid groups (O-H···O). Additionally, the nitrogen atom of the pyridine ring is a hydrogen bond acceptor and could interact with the carboxylic acid proton of a neighboring molecule (O-H···N). researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be revealed by the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for gaining insight into its structure through fragmentation analysis. bldpharm.com

Exact Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₈FNO₂), the expected monoisotopic mass of the neutral molecule is approximately 217.0539 Da. The observation of an ion with an m/z value corresponding to this exact mass (e.g., [M+H]⁺ at 218.0617) would provide strong evidence for the compound's identity.

Fragmentation Pathway Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable structural information. For this compound, key expected fragmentation pathways would include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or the entire carboxyl group (COOH).

Cleavage of the bond between the two aromatic rings.

Fragmentations characteristic of the pyridine and fluorobenzoic acid rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of a molecule are highly sensitive to its geometry and bonding environment. For this compound, IR and Raman spectroscopy can provide definitive information on the characteristic vibrations of the carboxylic acid, the fluorinated benzene ring, and the pyridine ring.

The IR spectrum is governed by changes in the dipole moment during a vibration, while the Raman spectrum depends on changes in the polarizability. Consequently, these two techniques often provide complementary information. For instance, the C=O stretching vibration of the carboxylic acid is expected to be a very strong band in the IR spectrum, while C-C ring stretching modes of the aromatic systems are often prominent in the Raman spectrum.

A computational analysis using DFT at the B3LYP/6-311++G(d,p) level of theory is a standard method for predicting the vibrational frequencies of organic molecules. The predicted wavenumbers are often scaled by a factor (e.g., 0.961 for the aforementioned level of theory) to account for anharmonicity and the limitations of the theoretical model, bringing them in closer agreement with experimental values.

The predicted vibrational frequencies for this compound, along with their assignments based on Potential Energy Distribution (PED) analysis, are detailed in the table below. The PED indicates the contribution of each internal coordinate to a given normal mode of vibration.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

| ~3500-2500 (broad) | Strong | Weak | O-H stretch (from carboxylic acid dimer) |

| ~1710 | Very Strong | Moderate | C=O stretch of the carboxylic acid |

| ~1610 | Moderate | Strong | C=C stretching of the pyridine ring |

| ~1580 | Moderate | Strong | C=C stretching of the benzene ring |

| ~1450 | Moderate | Moderate | C-H in-plane bending |

| ~1300 | Strong | Weak | C-O stretch coupled with O-H in-plane bend |

| ~1250 | Strong | Moderate | C-F stretch |

| ~1100 | Moderate | Strong | Pyridine ring breathing mode |

| ~920 (broad) | Moderate | Weak | O-H out-of-plane bend (from dimer) |

| ~800 | Moderate | Moderate | C-H out-of-plane bending |

Note: The predicted values are based on theoretical calculations and serve as a robust estimation for experimental results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic transitions within a molecule. These techniques are instrumental in understanding the electronic structure, conjugation, and photophysical properties of compounds like this compound.

The UV-Vis absorption spectrum arises from the promotion of electrons from the ground state to various excited states upon the absorption of photons. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivity (ε) are characteristic of the molecule's electronic system. For aromatic systems like the one , π → π* transitions are typically observed, which are responsible for strong absorption bands. The presence of heteroatoms (N and O) also allows for n → π* transitions, which are generally weaker.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state (typically the first excited singlet state, S₁) back to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process.

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of the excited states, it is possible to predict the λ_max values and the nature of the electronic transitions involved, such as the contributions from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Based on TD-DFT calculations, the electronic transitions for this compound are expected to involve charge transfer characteristics, given the electron-donating and electron-withdrawing nature of the different parts of the molecule.

Interactive Data Table: Predicted Electronic Absorption and Emission Properties for this compound

| Spectroscopic Parameter | Predicted Value | Description |

| λ_max 1 (UV-Vis) | ~220 nm | π → π* transition primarily localized on the benzene ring. |

| λ_max 2 (UV-Vis) | ~265 nm | π → π* transition involving both the pyridine and benzene rings. |

| λ_max 3 (UV-Vis) | ~310 nm | Intramolecular Charge Transfer (ICT) transition from the fluorinated benzoic acid moiety to the pyridine ring. |

| Emission λ_max (Fluorescence) | ~380-420 nm | Predicted fluorescence emission maximum, indicating a significant Stokes shift, characteristic of ICT states. |

Note: The predicted values are based on TD-DFT calculations in a polar solvent and represent the expected electronic behavior. The actual values may vary depending on the solvent environment.

Computational and Theoretical Investigations of 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Fluoro-4-(pyridin-3-yl)benzoic acid. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimized geometry and electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals is also informative; the HOMO is typically localized on the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, prone to nucleophilic attack.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of intermolecular interactions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating their roles as hydrogen bond acceptors.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table is illustrative and based on typical results for similar aromatic compounds. Actual values would require specific calculations.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and potentially greater accuracy than DFT, albeit at a significantly higher computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical.

For this compound, ab initio calculations can provide a more refined description of its electronic structure and properties. While full geometry optimization using high-level coupled-cluster methods might be computationally intensive, single-point energy calculations on DFT-optimized geometries can yield highly accurate electronic energies and properties.

Conformational Analysis and Potential Energy Landscapes

The presence of a rotatable single bond between the benzoic acid and pyridine rings in this compound means the molecule can exist in different conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers to rotation.

A potential energy surface scan can be performed by systematically rotating the dihedral angle between the two aromatic rings. This computational experiment reveals the low-energy conformations (local minima) and the transition states (saddle points) connecting them. The most stable conformer is typically non-planar, representing a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens. The energy difference between various conformers and the rotational barriers provides insight into the molecule's flexibility, which is a crucial factor in its interaction with biological targets or its packing in a crystal lattice.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts of this compound. These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations provide the energies and intensities of the vibrational modes. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, the C-F stretching, and various aromatic C-H and C-C stretching and bending modes. A comparison between the calculated and experimental vibrational spectra can provide a detailed confirmation of the molecular structure and bonding.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and based on typical results for similar aromatic compounds. Actual values would require specific calculations and may be scaled to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Fluoro-benzene | C-F Stretch | ~1250 |

| Pyridine Ring | C=N Stretch | ~1590 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. For this compound, docking studies can be employed to explore its potential interactions with various enzyme active sites or receptor binding pockets. These simulations can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking interactions between the aromatic rings of the ligand and the target.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. These simulations can reveal how the flexibility of both the ligand and the target influences the binding event and can highlight the most persistent and important interactions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis or its potential metabolic transformations. By mapping the reaction pathway, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is crucial for understanding the reaction kinetics. For instance, theoretical studies could explore the mechanism of esterification of the carboxylic acid group or electrophilic/nucleophilic substitution on the aromatic rings. The insights gained from these studies can be used to optimize reaction conditions and to predict the formation of potential byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org In the context of computational and theoretical investigations of this compound, QSAR modeling serves as a crucial tool for predicting its potential biological effects and for guiding the design of new, more potent analogues. This approach is predicated on the principle that the biological activity of a molecule is a function of its physicochemical and structural properties. wikipedia.org The process involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, followed by the development of a statistical model that links these descriptors to the observed activity. pharmatutor.org

The development of a robust QSAR model follows several key steps, including the careful selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the construction of the mathematical model, and rigorous validation to ensure its predictive power. wikipedia.org

Chemical Descriptors in QSAR

Molecular descriptors are at the heart of QSAR modeling, as they quantitatively describe the features of a molecule that may influence its interaction with a biological target. catalysis.blogprotoqsar.com These descriptors can be broadly categorized into several classes, each representing different facets of the molecular structure.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are fundamental for understanding its reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and electrostatic interactions. nih.gov Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity. ucsb.edu A low LUMO energy suggests the molecule is a good electron acceptor (electrophile), while a high HOMO energy indicates it is a good electron donor (nucleophile). ucsb.edu

Partial Atomic Charges: These values indicate the distribution of charge across the atoms within the molecule, highlighting regions that are electron-rich or electron-poor and thus prone to specific interactions. hufocw.org

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, which are critical for determining how well it fits into a biological target's binding site. nih.govdrugdesign.org Examples include:

Taft Steric Constant (Es): An experimental value that quantifies the steric effect of a substituent. drugdesign.org

Hydrophobic Descriptors: Hydrophobicity is a crucial factor in determining how a drug is absorbed, distributed, and transported to its target site. nih.govyoutube.com

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity, representing the ratio of the concentration of a compound in octanol (B41247) to its concentration in water. nih.govyoutube.com A related descriptor, π, quantifies the hydrophobicity of a specific substituent. drugdesign.org

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional graph representation of a molecule. pharmatutor.orgnih.gov They encode information about molecular size, shape, branching, and connectivity. nih.gov Examples include molecular connectivity indices and atom counts. hufocw.org

Illustrative Descriptors for a Related Compound

While specific QSAR studies for this compound are not extensively available in the public domain, we can illustrate the types of descriptors that would be calculated by examining predicted properties for the closely related isomer, 3-fluoro-4-(pyridin-4-yl)benzoic acid . The following table presents a selection of these predicted descriptors, which would be typical inputs for a QSAR model.

| Descriptor Type | Descriptor Name | Predicted Value (for 3-fluoro-4-(pyridin-4-yl)benzoic acid) | Significance in QSAR |

| Physicochemical | Molecular Formula | C12H8FNO2 | Basic structural information |

| Molecular Weight | 217.19 g/mol | Relates to size and diffusion properties | |

| XlogP | 2.1 | Measures hydrophobicity, affecting transport and binding | |

| Topological | Topological Polar Surface Area (TPSA) | 63.3 Ų | Influences membrane permeability and solubility |

| Rotatable Bond Count | 2 | Relates to conformational flexibility | |

| Electronic | Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions | |

| Structural | Heavy Atom Count | 16 | General size of the molecule |

This table is for illustrative purposes, showing predicted data for a related isomer to demonstrate the types of descriptors used in QSAR studies.

In a typical QSAR study of this compound, these and many other descriptors would be calculated for a series of related compounds. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a mathematical model that quantitatively describes the relationship between these descriptors and the biological activity of interest. wikipedia.org Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.

Role of 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid in Advanced Chemical Synthesis and Materials Science

As a Building Block for Complex Polycyclic and Heterocyclic Systems

3-Fluoro-4-(pyridin-3-yl)benzoic acid serves as a crucial starting material for the synthesis of intricate polycyclic and heterocyclic structures, which are often key scaffolds in pharmacologically active compounds. The presence of three distinct functional handles—the carboxylic acid, the fluorine atom, and the pyridine (B92270) ring—allows for a variety of chemical transformations.

The carboxylic acid group can be readily converted into amides, esters, or other functional groups, enabling the extension of the molecular framework. The pyridine ring, a basic heterocycle, can participate in N-alkylation, N-oxidation, and metal coordination reactions. The fluorine atom, with its high electronegativity and ability to form strong bonds with carbon, can influence the electronic properties and metabolic stability of the resulting molecules.

A significant application of this compound is in the synthesis of kinase inhibitors. For instance, it is a key precursor in the preparation of a series of tricyclic compounds that act as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase, a critical regulator of cell growth and proliferation. The synthesis involves an initial amidation of the benzoic acid, followed by an intramolecular cyclization to form a fused heterocyclic system. This demonstrates the utility of this building block in constructing complex, biologically relevant scaffolds.

Precursor in Medicinal Chemistry Lead Optimization via Analog Synthesis

In the field of medicinal chemistry, the process of lead optimization is critical for improving the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. This compound is an attractive precursor for this purpose, particularly in the development of kinase inhibitors.

The synthesis of various analogs based on this core structure allows for a systematic exploration of the structure-activity relationship (SAR). For example, in the context of mTOR inhibitors, the pyridine ring of this compound often serves as a key interaction point with the hinge region of the kinase domain. Modifications to this ring or its substituents can significantly impact binding affinity and selectivity.

The design of new analogs of this compound is guided by several key principles aimed at enhancing its therapeutic potential. These principles often revolve around modulating its physicochemical properties and its interactions with biological targets.

Introduction of New Interaction Sites: New functional groups can be introduced to the core structure to create additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein. This can lead to increased potency and selectivity.

Improvement of Physicochemical Properties: Modifications to the molecule can be made to improve its solubility, metabolic stability, and oral bioavailability. For example, the fluorine atom can block sites of metabolism, thereby increasing the compound's half-life in the body.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to the target, a strategy that can enhance potency and reduce off-target effects.

The synthesis of analogs of this compound is often guided by the three-dimensional structure of the target protein, a process known as structure-guided drug design. By understanding the binding mode of the parent compound, chemists can design and synthesize new analogs with improved properties.

A common strategy involves the use of cross-coupling reactions, such as the Suzuki or Stille coupling, to attach different substituents to the pyridine ring or the benzene (B151609) ring. The carboxylic acid group provides a convenient handle for creating a diverse library of amides or esters through standard coupling chemistries.

For instance, in the development of kinase inhibitors, if the crystal structure of the kinase in complex with an inhibitor derived from this compound reveals an unoccupied pocket near the pyridine ring, new analogs can be synthesized with substituents that extend into this pocket to form additional favorable interactions.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound also make it a valuable component in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions.

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine ring (a hydrogen bond acceptor) allows this compound to participate in a variety of hydrogen bonding interactions. While a crystal structure for this specific compound is not publicly available, the hydrogen bonding patterns of analogous pyridyl-benzoic acid derivatives have been studied.

For example, in the crystal structure of 3-(4-Pyridyl)benzoic acid, intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. nih.govresearchgate.net It is highly probable that this compound would exhibit similar supramolecular motifs, with the carboxylic acid proton hydrogen bonding to the nitrogen atom of the pyridine ring of an adjacent molecule. The fluorine atom could also participate in weaker C-H···F hydrogen bonds, further directing the self-assembly process. These well-defined hydrogen bonding patterns are fundamental to the design of predictable and robust supramolecular architectures.

| Potential Hydrogen Bond Interaction | Donor | Acceptor | Expected Motif |

| Carboxylic Acid - Pyridine | O-H of COOH | N of Pyridine | Head-to-tail chains |

| Carboxylic Acid Dimer | O-H of COOH | O=C of COOH | Centrosymmetric dimers |

| Fluorine Interaction | C-H | F | Weak intermolecular linkages |

The pyridine nitrogen atom and the carboxylate group of this compound make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, and they have applications in gas storage, separation, and catalysis.

While there are no specific reports on MOFs constructed from this compound, studies on similar pyridyl-benzoic acid ligands demonstrate their utility in this area. For example, a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used to synthesize MOFs with different topological structures. nih.gov The coordination of the metal ions to both the pyridine and carboxylate groups can lead to the formation of one-, two-, or three-dimensional networks. The presence of the fluorine atom in this compound could also be exploited to create fluorinated MOFs, which may exhibit unique properties such as altered pore environments and enhanced stability. rsc.org The versatility of pyridylbenzoate ligands in constructing MOFs with interesting properties like thermal expansion and luminescence has been well-documented. researchgate.net

| Component | Role in Coordination Chemistry |

| Pyridine Nitrogen | Coordination site for metal ions |

| Carboxylate Group | Can coordinate to metal ions in various modes (monodentate, bidentate, bridging) |

| Fluorine Atom | Can influence the electronic properties and potentially the packing of the resulting framework |

Despite a comprehensive search for information regarding the role of This compound in advanced chemical synthesis and materials science, no specific research findings, patents, or technical data could be located that detail its integration into polymeric materials or its application as a ligand for catalysis.

The investigation included searches for its use in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as a ligand in catalytic systems. While information on analogous compounds, such as other isomers and derivatives of pyridinylbenzoic acid, is available and suggests the potential for such applications, there is no direct evidence in the retrieved results of "this compound" being utilized in these contexts.

Therefore, the requested article focusing solely on the specified chemical compound and its role in polymeric materials or as a ligand for catalysis cannot be generated at this time due to the lack of available data in the public domain based on the performed searches.

Table of Compounds Mentioned

Investigations into Molecular Interactions of 3 Fluoro 4 Pyridin 3 Yl Benzoic Acid with Biological Targets

Identification and Characterization of Putative Molecular Targets (e.g., enzymes, receptors)

Direct molecular targets of 3-Fluoro-4-(pyridin-3-yl)benzoic acid have not been definitively identified in published research. However, the core structure, which combines a substituted pyridine (B92270) ring with a benzoic acid moiety, is a recognized scaffold in the development of kinase inhibitors. Based on structural analogy to known inhibitors, potential, yet unproven, molecular targets for this compound could include:

p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is a key regulator of inflammatory responses. Various inhibitors of p38 MAP kinase feature a pyridine ring, and some incorporate a 4-fluorophenyl group, which is structurally similar to the 3-fluoro-4-pyridinyl arrangement. nih.gov The development of pyridinylquinoxalines and pyridinylpyridopyrazines as p38 alpha MAP kinase inhibitors highlights the importance of the pyridine moiety for activity. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical component of the inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a significant target for anti-inflammatory drug discovery. nih.govnih.govacs.org Potent IRAK4 inhibitors have been developed that contain a central pyrazole (B372694) or a similar heterocyclic core, often with substituted aryl groups that bear resemblance to the structure of this compound. nih.gov For instance, the discovery of benzolactam IRAK4 inhibitors underscores the diverse chemical structures that can target this kinase. nih.gov

It is crucial to emphasize that these are hypothetical targets based on the chemical structure of this compound. Experimental validation is required to confirm any interaction with these or other biological molecules.

Mechanism of Action Studies at the Molecular Level (e.g., competitive inhibition, allosteric modulation)

Without confirmed molecular targets, the precise mechanism of action for this compound at the molecular level remains unelucidated. However, drawing parallels from the known mechanisms of inhibitors for the putative targets mentioned above, several possibilities could be explored:

Competitive Inhibition: Many kinase inhibitors function by competing with endogenous ligands, such as ATP, for binding to the active site of the enzyme. Given that the core structure of this compound is found in some kinase inhibitors, it is plausible that if it does interact with a kinase like p38 MAP kinase or IRAK4, it could act as a competitive inhibitor.

Allosteric Modulation: Alternatively, the compound could bind to a site on the target protein distinct from the active site, inducing a conformational change that modulates the protein's activity. This allosteric mechanism is another common mode of action for enzyme inhibitors.

Further research, including enzymatic assays and structural biology studies, would be necessary to determine the actual mechanism of action of this compound on any identified molecular targets.

In Vitro Binding Assays and Enzyme Inhibition Kinetics

As of the current available data, there are no published reports detailing in vitro binding assays or enzyme inhibition kinetics specifically for this compound. Consequently, crucial parameters such as the binding affinity (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) against any specific biological target are not available.

To characterize the potential interactions of this compound, a standard research workflow would involve a series of in vitro assays. For instance, if p38 MAP kinase or IRAK4 were to be investigated as potential targets, the following assays would be relevant:

Radiometric Filter Binding Assays: To determine the binding affinity of the compound to the target kinase.

Lanthanide-based Förster Resonance Energy Transfer (FRET) Assays: To measure the inhibitory effect of the compound on the kinase's enzymatic activity.

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Without such experimental data, any discussion of the binding and inhibitory properties of this compound remains speculative.

Interactive Data Table: In Vitro Binding and Inhibition Data for this compound

| Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| Data Not Available | - | - | - | - | - |

Structure-Activity Relationship (SAR) Studies for Target Engagement and Binding Affinity

Specific structure-activity relationship (SAR) studies for this compound are not documented. However, SAR studies of related classes of inhibitors targeting p38 MAP kinase and other kinases provide insights into the potential roles of the different chemical moieties of this compound.

The Pyridine Ring: In many kinase inhibitors, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, often interacting with a key residue in the hinge region of the kinase domain. The position of the nitrogen within the ring can significantly impact binding affinity and selectivity. For STAT3 inhibitors, replacing a benzoic acid group with a pyridine ring was found to greatly reduce activity, indicating the importance of the specific aromatic system. acs.org